Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several heterocyclic rings including furan, thiazole, and triazole, which are often found in biologically active compounds . It also contains a piperazine ring, which is a common feature in many pharmaceuticals.
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring could undergo electrophilic substitution, and the piperazine ring could be alkylated .Scientific Research Applications
- In the subsequent phase, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone led to the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one .
- Some derivatives of this compound, specifically (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones, have shown distinctive sensitivity against individual cell lines and a broad spectrum of antitumor activity .
- Theoretical and molecular mechanistic investigations revealed that certain chalcones, including those related to our compound, exhibit different cytotoxic effects toward lung carcinoma .
- Researchers have synthesized various imidazole derivatives, and their biological activities are being explored .
Catalytic Organic Synthesis
Antitumor Activity
Cytotoxic Effects
Imidazole Containing Compounds
Antibacterial Activity
Mechanism of Action
properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c24-16(12-3-1-9-26-12)22-7-5-21(6-8-22)14(13-4-2-10-27-13)15-17(25)23-18(28-15)19-11-20-23/h1-4,9-11,14,25H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHTEODLJLNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone |
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